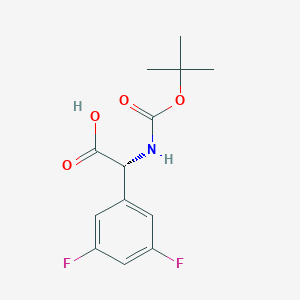

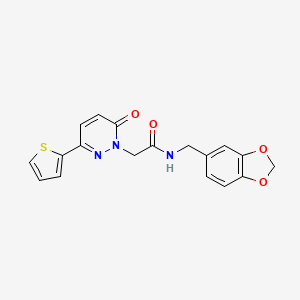

![molecular formula C17H12F2N2O2S B2675773 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1421480-83-2](/img/structure/B2675773.png)

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives involves a benzo[d]thiazol-2-yl group . The phenyl ring of the benzo[d]thiazol-2-yl group can interact with other molecules through π–π interactions .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . These reactions have been used to create a variety of benzothiazole derivatives with different properties and activities .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For example, one benzothiazole derivative has a melting point of over 350°C .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Pharmacological Evaluation

- Research by Mistry and Desai (2006) highlights the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones. These compounds exhibit significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Mistry & Desai, 2006).

Benzothiazole-Substituted β-Lactam Hybrids

- Alborz et al. (2018) conducted a study on the synthesis of novel benzothiazole-substituted β-lactam hybrids. These compounds demonstrated moderate antimicrobial activities and potential as medicines due to their hemolytic activity and mammalian cell toxicity survey results (Alborz et al., 2018).

Antimicrobial Screening of Novel Thiazolyl Derivatives

- Landage, Thube, and Karale (2019) synthesized and characterized a new series of thiazole, pyrazole, and benzo[d]oxazole compounds. These synthesized compounds were found to possess antibacterial properties, indicating their potential for medical applications (Landage, Thube, & Karale, 2019).

Antioxidant Properties of Thiazole Derivatives

- Jaishree, Ramdas, Sachin, and Ramesh (2012) synthesized a series of thiazole derivatives and evaluated their in vitro antioxidant properties. Some of these compounds demonstrated potent antioxidant activity, suggesting their application in managing oxidative stress-related conditions (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Anti-Diabetic and Renoprotective Activities

- A study by Abeed, Youssef, and Hegazy (2017) synthesized benzazole, thiazolidinone, and azetidin-2-one derivatives with antihyperglycemic and renoprotective activities. Some compounds exhibited significant anti-diabetic potency, while others showed renoprotective activity (Abeed, Youssef, & Hegazy, 2017).

Anti-Mycobacterial Chemotypes

- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Their study presented the synthesis of diverse benzo[d]thiazole-2-carboxamides with potential anti-tubercular activity (Pancholia et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone” is not mentioned in the retrieved papers, benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory concentrations against M. tuberculosis .

Orientations Futures

Benzothiazole derivatives, including “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone”, present a promising area for future research due to their potential biological activities . Further studies could explore their potential applications in medical and pharmaceutical fields .

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)21-8-11(9-21)23-17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGUXDSXWKBTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)

![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)

![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)